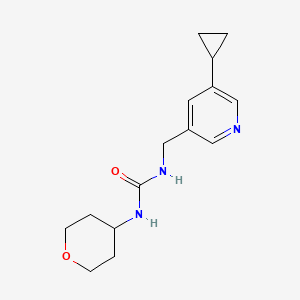

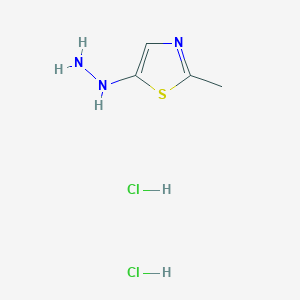

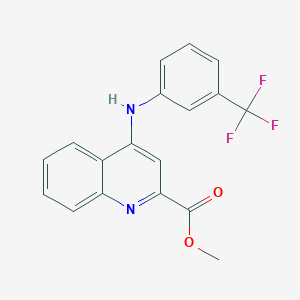

![molecular formula C21H22N4S B2715488 N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-81-0](/img/structure/B2715488.png)

N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpiperazines . It’s worth noting that a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Synthesis Analysis

The synthesis of such compounds often involves the use of α-bromoketones and 2-aminopyridines . Thin-layer chromatography is often performed during the synthesis process .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like thin-layer chromatography and differential scanning calorimetry .Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using techniques like thin-layer chromatography and differential scanning calorimetry .Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and structural study of heterocyclic derivatives through oxidative cyclization and other methods. For instance, the oxidative cyclization of thiosemicarbazides has been used to prepare triazole derivatives, showcasing the compound's potential in creating structurally diverse molecules with potential applications in drug discovery and materials science Mirian Artime et al., 2018.

Biological Investigations

Studies also explore the biological implications of synthesized compounds, including their antimicrobial and cytotoxic properties. For example, pyridyl thiosemicarbazide derivatives have been synthesized and evaluated for their biological activities, demonstrating the potential for developing new antimicrobial agents Sraa Abu-Melha, 2018.

Material Science Applications

The compound's utility extends to material science, where its derivatives are explored for their potential in creating new materials with desirable properties. For example, the synthesis of mono-(p-dimethylamino)styryl-containing BOPHY dye for a turn-on pH sensor highlights the compound's versatility in applications beyond medicinal chemistry Xin-Dong Jiang et al., 2015.

Catalytic and Anticorrosive Properties

Furthermore, the compound and its derivatives have been studied for their catalytic activities and anticorrosive properties, showcasing their potential in industrial applications. For instance, the inhibition of mild steel corrosion by N-phenethylhydrazinecarbothioamide derivatives in acidic solutions demonstrates the compound's potential in corrosion prevention technologies L. M. Shaker et al., 2021.

Future Directions

Future research could focus on developing more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects . The use of amorphous carbon-supported sulfonic acid as an effective catalyst in the presence of ethanol as the reaction medium has been suggested .

properties

IUPAC Name |

N-(2-phenylethyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4S/c26-21(23-12-10-17-6-2-1-3-7-17)25-15-14-24-13-5-9-19(24)20(25)18-8-4-11-22-16-18/h1-9,11,13,16,20H,10,12,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSSTYNSAPZQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

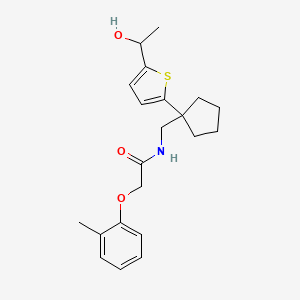

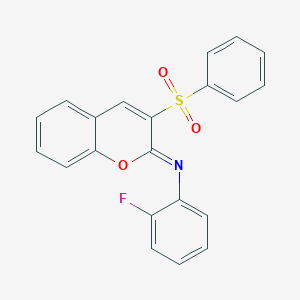

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)

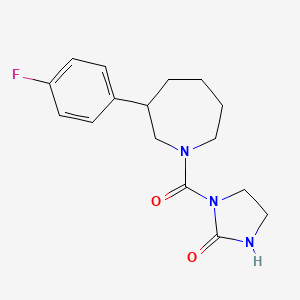

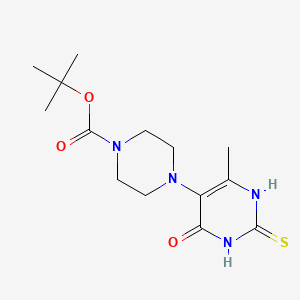

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)

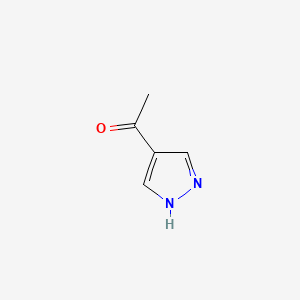

![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)